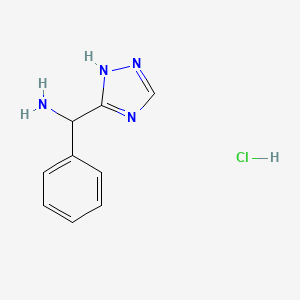

phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride

説明

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with a phenyl group at the 4-position and a methanamine moiety at the 3-position, forming a hydrochloride salt. Its molecular formula is C₉H₁₁ClN₄, with a molecular weight of 210.66 g/mol (calculated for the monohydrochloride form).

Key physicochemical properties include:

- CAS Number: 1351584-97-8 (dihydrochloride form)

- Melting Point: Not explicitly reported, but structurally similar compounds (e.g., substituted triazolylethanamine hydrochlorides) exhibit melting points between 235–260°C .

- Spectral Data: Confirmed via ^1H NMR, ^13C NMR, and HRMS in related analogs, validating the triazole core and amine functionality .

The compound’s synthesis typically involves condensation reactions between substituted phenyl precursors and triazole-forming reagents, followed by hydrochlorination .

特性

IUPAC Name |

phenyl(1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;/h1-6,8H,10H2,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABFFDNQUGVZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the reaction of phenylhydrazine with formic acid and sodium nitrite to form the triazole ring. This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound .

化学反応の分析

Types of Reactions

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines .

科学的研究の応用

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

作用機序

The mechanism of action of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .

類似化合物との比較

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Effects on Bioactivity :

- The phenyl group at the 4-position (main compound) optimizes TAAR1 binding compared to smaller substituents like methyl .

- Substituted phenyl groups (e.g., 3-methoxy in ) reduce yield (48% vs. unsubstituted analogs) but enhance receptor specificity .

- Sulfonylmethyl substitution () improves aqueous solubility, critical for CNS drug delivery .

Chain Length and Salt Forms: Ethanamine derivatives (e.g., 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride) exhibit longer metabolic half-lives due to increased hydrophobicity . Dihydrochloride salts (e.g., 1351584-97-8) show higher crystallinity but lower solubility than monohydrochlorides .

Spectral and Synthetic Consistency :

- ^1H NMR shifts for triazole protons (δ 8.2–8.5 ppm) and amine protons (δ 2.8–3.1 ppm) are consistent across analogs .

- Synthesis yields for phenyl-substituted triazoles (40–60%) are generally lower than methyl-substituted variants (70–85%) due to steric hindrance .

Pharmacological and Industrial Relevance

- TAAR1 Agonism : The main compound’s phenyl group enhances TAAR1 affinity over analogs with electron-withdrawing groups (e.g., nitro), which reduce CNS penetration .

- Industrial Availability : Commercial suppliers (e.g., Enamine Ltd, Thermo Scientific) prioritize analogs like [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride for high-purity (>95%) bulk synthesis .

生物活性

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a triazole ring attached to a phenyl group and a methanamine moiety. This unique structure is responsible for its biological activities, particularly its ability to interact with various biological targets.

Antimicrobial Properties

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride has demonstrated effectiveness against several bacterial strains. Its mechanism involves inhibiting key enzymes that are essential for bacterial growth and survival.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

These results indicate that the compound may serve as a candidate for antibiotic development, particularly against Gram-negative bacteria like E. coli .

Anticancer Activity

Preliminary studies have suggested that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of proliferation |

The IC50 values indicate that the compound exhibits potent anticancer activity, making it a promising candidate for further research in cancer therapeutics .

Anti-inflammatory Effects

Research indicates that phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride may modulate inflammatory pathways, which could provide therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and other interactions with biological macromolecules. It may inhibit specific enzymes or disrupt cellular processes critical for microbial growth and cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy Study : A study assessed the efficacy of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride against multi-drug resistant strains of E. coli. The compound showed significant inhibitory effects at low concentrations compared to traditional antibiotics .

- Cancer Research : In vitro studies on A549 lung cancer cells revealed that treatment with the compound led to increased levels of apoptotic markers and decreased cell viability after 48 hours of exposure .

Q & A

Basic: What are the key considerations for optimizing the synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride to achieve high purity and yield?

Answer:

Synthetic optimization involves evaluating reaction parameters such as solvent polarity, catalyst selection (e.g., acetic acid for cyclization), and temperature control. For example, refluxing in ethanol with glacial acetic acid (as a catalyst) can enhance cyclization efficiency during triazole ring formation . Post-synthesis, purification via recrystallization or column chromatography is critical to remove byproducts like unreacted benzaldehyde derivatives. Yield improvements often require iterative adjustments to stoichiometry and reaction time, as seen in analogous triazole-based syntheses .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride and its intermediates?

Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity by identifying proton environments (e.g., NH at δ 4.5–5.5 ppm) and carbon signals for the triazole ring (~150 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves polar impurities .

- X-ray Crystallography : Resolves ambiguous stereochemistry in derivatives, particularly for substituent orientation on the triazole ring .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the influence of substituents on the triazole ring?

Answer:

- Systematic Substitution : Introduce electron-withdrawing (e.g., -CF) or electron-donating groups (e.g., -CH) at the triazole 4-position to assess effects on bioactivity. For instance, 4-methyl derivatives show enhanced antimicrobial activity compared to unsubstituted analogs .

- Bioassay Parallelism : Test derivatives against standardized bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays. Correlate substituent electronic properties with activity trends .

- Molecular Docking : Predict interactions with targets (e.g., HIV-1 protease) to prioritize synthesis of high-affinity analogs .

Advanced: What methodologies resolve contradictions in reported biological activity data for triazole derivatives?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and incubation conditions .

- Control Compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to normalize inter-study variability .

- Meta-Analysis : Pool data from multiple studies to identify trends obscured by outliers (e.g., conflicting IC values due to cell-line differences) .

Advanced: What computational approaches predict the binding affinity of triazole derivatives to therapeutic targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., triazole derivatives with HIV-1 protease). Focus on hydrogen bonding with catalytic aspartate residues .

- MD Simulations : GROMACS or AMBER assess binding stability over time (≥50 ns trajectories) to filter false-positive docking hits .

- QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability and refine lead compounds .

Basic: How should solubility and stability challenges be addressed during in vitro testing?

Answer:

- Solubility : Use DMSO for initial stock solutions (≤10% v/v in media) to avoid precipitation. For aqueous solubility, consider salt forms (e.g., hydrochloride) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Add antioxidants (e.g., ascorbic acid) if oxidation is observed .

Advanced: What strategies optimize pharmacokinetic properties without compromising bioactivity?

Answer:

- Prodrug Design : Esterify amine groups to enhance permeability (e.g., acetylated derivatives) .

- Lipinski Compliance : Adjust logP (2–3) via substituent modification to balance absorption and solubility .

- Microsomal Stability Assays : Identify metabolic hotspots (e.g., triazole ring oxidation) using liver microsomes, then introduce blocking groups (e.g., fluorine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。